2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of thiazolotriazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving thiazole and triazole moieties. Its synthesis typically involves multiple steps that include cyclization and nucleophilic substitution reactions. The compound's structure incorporates a methoxyphenyl group and an acetamide functional group, contributing to its chemical properties and biological activity.
This compound is classified as a thiazolotriazole derivative. Thiazolotriazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide suggests potential interactions with biological targets.
The synthesis of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Solvents such as dimethyl sulfoxide or ethanol may be employed to facilitate these reactions.
The molecular formula of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is C19H18N4O3S.
Property | Value |
---|---|
Molecular Weight | 378.44 g/mol |
IUPAC Name | 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl}phenoxy)acetamide |
InChI | InChI=1S/C19H18N4O3S/c1-13-7-8-14(12-19(21)22)20-15(13)16-17(23)24-18(20)25/h7-12H,1-6H3/b24-17+ |
InChI Key | YXBGKQBWVQGJQY-ZDUSSCGKSA-N |
The compound features a thiazole ring fused with a triazole ring and contains both aromatic and aliphatic components that contribute to its chemical reactivity and stability.
The compound undergoes various chemical reactions that can modify its structure:
These reactions are typically performed under controlled laboratory conditions to optimize yields and minimize by-products. The choice of reagents and solvents plays a crucial role in determining the reaction pathways.
The mechanism of action for 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets within biological systems:
The specific pathways affected depend on the biological context in which the compound is studied. Research is ongoing to elucidate these mechanisms further.
The potential applications of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: